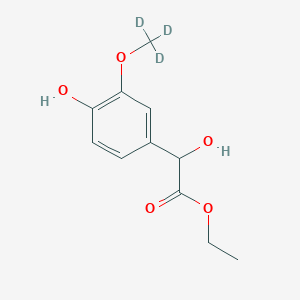
Vanillylmandelic Acid-d3 Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanillylmandelic Acid-d3 Ethyl Ester is a deuterated form of vanillylmandelic acid, which is a metabolite of catecholamines such as epinephrine and norepinephrine. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling, which helps in the accurate quantification of vanillylmandelic acid in biological samples .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vanillylmandelic Acid-d3 Ethyl Ester typically involves the esterification of vanillylmandelic acid with ethanol in the presence of a deuterated catalyst. The reaction is carried out under acidic conditions to facilitate the esterification process. The deuterated form is achieved by using deuterated ethanol (CD3CH2OH) and deuterated catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and isotopic enrichment .
化学反応の分析
Types of Reactions
Vanillylmandelic Acid-d3 Ethyl Ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the ester into its corresponding acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Vanillylmandelic acid.
Reduction: Vanillylmandelic alcohol.
Substitution: Various substituted vanillylmandelic esters depending on the substituent used.
科学的研究の応用
Vanillylmandelic Acid-d3 Ethyl Ester is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of vanillylmandelic acid.
Biology: In studies involving catecholamine metabolism and related disorders.
Medicine: Used in the diagnosis and monitoring of neuroblastoma and pheochromocytoma by measuring urinary vanillylmandelic acid levels.
Industry: Employed in the synthesis of artificial vanilla flavorings and other aromatic compounds.
作用機序
The mechanism of action of Vanillylmandelic Acid-d3 Ethyl Ester primarily involves its role as an internal standard in analytical chemistry. It does not exert biological effects directly but aids in the accurate quantification of vanillylmandelic acid by providing a stable isotopic reference. This helps in the precise measurement of catecholamine metabolites in biological samples .
類似化合物との比較
Similar Compounds
Vanillylmandelic Acid: The non-deuterated form, commonly used in clinical diagnostics.
Homovanillic Acid: Another catecholamine metabolite used in similar diagnostic applications.
Metanephrine and Normetanephrine: Metabolites of epinephrine and norepinephrine, respectively, used in the diagnosis of catecholamine-secreting tumors.
Uniqueness
Vanillylmandelic Acid-d3 Ethyl Ester is unique due to its deuterated nature, which provides enhanced stability and accuracy in mass spectrometric analyses. This makes it a preferred internal standard for the quantification of vanillylmandelic acid in various research and clinical settings.
生物活性
Vanillylmandelic Acid-d3 Ethyl Ester (VMA-d3-ethyl ester) is a deuterated derivative of vanillylmandelic acid (VMA), primarily recognized as a significant metabolite of catecholamines, particularly norepinephrine and epinephrine. This compound has garnered attention in both clinical diagnostics and research due to its biological activity and potential applications in understanding various physiological and pathological conditions.
Chemical Structure and Properties
VMA-d3-ethyl ester is characterized by the following structural features:
- Molecular Formula : C11H13D3O4
- Molecular Weight : Approximately 215.29 g/mol
- Functional Groups : It contains a carboxylic acid group, an ethyl ester moiety, and a methoxy group, which contribute to its solubility and reactivity.
Metabolism of Catecholamines
VMA is primarily produced through the metabolism of catecholamines. The metabolic pathway involves several key steps:
- Synthesis of Catecholamines : Derived from the amino acid tyrosine.
- Metabolism : Norepinephrine is converted to normetanephrine, which is then further metabolized to VMA via several enzymatic reactions, including those catalyzed by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) .
Diagnostic Utility
VMA serves as a critical biomarker for diagnosing pheochromocytoma, a tumor that secretes catecholamines. Elevated levels of VMA in urine are indicative of this condition, making it a valuable diagnostic tool . The use of VMA-d3-ethyl ester as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances the accuracy of urinary VMA measurements, facilitating rapid diagnosis .
Antioxidant Activity
Research indicates that VMA exhibits antioxidant properties, which may play a role in mitigating oxidative stress associated with various diseases. The antioxidant mechanism involves scavenging free radicals and modulating oxidative stress pathways .
Case Studies
- Pheochromocytoma Diagnosis : A study highlighted the predictive value of urinary VMA testing in diagnosing pheochromocytoma at the University Hospital of the West Indies. Elevated urinary VMA levels were correlated with positive tumor markers, demonstrating its clinical relevance .
- Stress Response Evaluation : In animal models, administration of extracts that influence VMA levels showed significant reductions in stress-induced biochemical changes, suggesting potential adaptogenic properties linked to VMA metabolism .
Analytical Methods
The analysis of VMA-d3-ethyl ester has been optimized using advanced techniques such as LC-MS/MS. This method allows for rapid and sensitive quantification without extensive sample preparation, providing reliable results for clinical diagnostics .
| Method | Advantages | Limitations |
|---|---|---|
| LC-MS/MS | High sensitivity, rapid analysis | Requires specialized equipment |
| Spectrophotometry | Simple setup, cost-effective | Lower sensitivity compared to LC-MS/MS |
特性
分子式 |
C11H14O5 |
|---|---|
分子量 |
229.24 g/mol |
IUPAC名 |
ethyl 2-hydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetate |
InChI |
InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6,10,12-13H,3H2,1-2H3/i2D3 |
InChIキー |
JANQOURSKMXOPR-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C(=O)OCC)O)O |
正規SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















